![molecular formula C8H5ClN2O B15233387 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C8H5ClN2O It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and an aldehyde group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable pyridine derivative with a pyrrole derivative under specific conditions. For example, the reaction may involve the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving pyridine and pyrrole derivatives.
作用机制
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and angiogenesis. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different arrangement of the nitrogen atoms in the pyridine ring.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
Uniqueness
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and materials science.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(1-2-10-7)11-8(5)4-12/h1-4,10H |
InChI 键 |
IAQRDYJQYKEMPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=CC(=C(N=C21)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


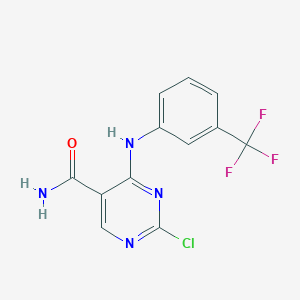
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
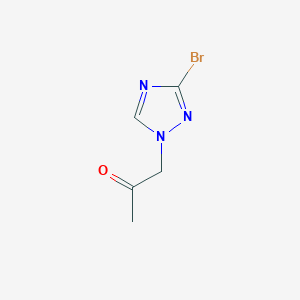
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
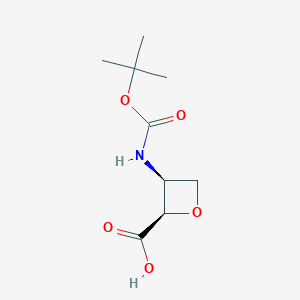
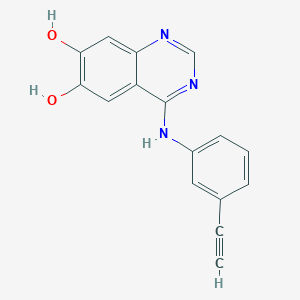

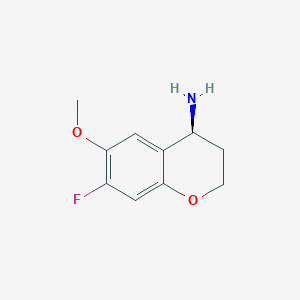


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)


